molecular formula C18H15N5O2S B2702278 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 886929-12-0

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2702278
CAS No.: 886929-12-0
M. Wt: 365.41
InChI Key: AHRUBUSNDROWQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan, pyrrole, and 1,2,4-triazole rings could potentially be formed through cyclization reactions, while the sulfanyl and phenylacetamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrrole, and 1,2,4-triazole rings would introduce rigidity into the structure, while the sulfanyl and phenylacetamide groups could potentially introduce some flexibility .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. The furan, pyrrole, and 1,2,4-triazole rings could potentially undergo electrophilic substitution reactions, while the sulfanyl group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of multiple rings could increase the compound’s rigidity and potentially its boiling point .

Scientific Research Applications

Synthesis and Pharmacological Potential

The synthesis of derivatives of 1,2,4-triazol, including compounds similar to 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide, has been a focus in research due to their significant synthetic and pharmacological potential. Studies have shown that these compounds exhibit considerable biological activity, which makes them of interest for further investigation in the development of new drugs. The synthesis process typically involves the alkylation of specific thione precursors followed by condensation reactions, highlighting the compound's versatility and potential as a scaffold for further pharmacological exploration (Chalenko et al., 2019).

Antimicrobial and Anticancer Activities

Derivatives of the mentioned compound have been synthesized and tested for their antimicrobial and anticancer activities. The structural elucidation and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives have revealed a wide range of pharmaceutical activities. These activities include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, and antitumor properties, making these compounds highly valuable in the search for new therapeutic agents (MahyavanshiJyotindra et al., 2011).

In addition, certain derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, indicating their potential as lead compounds in anticancer drug development. The synthesis and evaluation of these compounds involve various chemical reactions, demonstrating the compound's adaptability in creating efficacious anticancer agents (Horishny et al., 2021).

Chemical Synthesis and Characterization

The compound and its derivatives are also of interest in chemical synthesis and characterization studies, where researchers have explored their potential in creating new materials and chemical entities. For instance, the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the importance of these compounds in medicinal chemistry, particularly in targeting specific enzymes involved in disease processes (Shukla et al., 2012).

Future Directions

Further studies could be conducted to fully characterize this compound’s properties and potential applications. This could include detailed synthetic studies, physical and chemical property measurements, biological activity assays, and safety assessments .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(19-14-7-2-1-3-8-14)13-26-18-21-20-17(15-9-6-12-25-15)23(18)22-10-4-5-11-22/h1-12H,13H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUBUSNDROWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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